beta-Sitosterol 3-O-beta-D-galactopyranoside
Overview
Description
beta-Sitosterol 3-O-beta-D-galactopyranoside: is a naturally occurring steroid glycoside. It is a derivative of beta-sitosterol, a phytosterol with a structure similar to cholesterol. This compound is found in various plants and is known for its potential health benefits, including anti-inflammatory and cholesterol-lowering properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Sitosterol 3-O-beta-D-galactopyranoside typically involves the glycosylation of beta-sitosterol. One common method includes the reaction of beta-sitosterol with a galactosyl donor in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources followed by purification. The process includes solvent extraction, chromatography, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: beta-Sitosterol 3-O-beta-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like acyl chlorides and alkyl halides.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry: In chemistry, beta-Sitosterol 3-O-beta-D-galactopyranoside is used as a starting material for the synthesis of other steroid glycosides. It is also studied for its potential as a natural surfactant .
Biology: In biological research, this compound is investigated for its role in cell membrane stability and signaling pathways. It is also used in studies related to plant metabolism and physiology .
Medicine: In medicine, this compound is explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and cholesterol-lowering properties. It is also studied for its role in managing conditions like benign prostatic hyperplasia and metabolic disorders .
Industry: In the industrial sector, this compound is used in the formulation of dietary supplements and functional foods. It is also utilized in the cosmetic industry for its skin-soothing properties .
Mechanism of Action
The mechanism of action of beta-Sitosterol 3-O-beta-D-galactopyranoside involves its interaction with cell membranes and various molecular targets. It is known to modulate the activity of enzymes involved in cholesterol metabolism and inflammatory pathways. The compound also interacts with estrogen receptors, influencing glucose utilization and other metabolic processes .
Comparison with Similar Compounds
beta-Sitosterol 3-O-beta-D-glucopyranoside: Similar in structure but with a glucose moiety instead of a galactose moiety.
Stigmasterol: Another phytosterol with similar biological activities but different structural features.
Campesterol: A phytosterol with a structure similar to beta-sitosterol but with a different side chain.
Uniqueness: beta-Sitosterol 3-O-beta-D-galactopyranoside is unique due to its specific glycosylation pattern, which influences its solubility, bioavailability, and biological activity. This compound’s distinct structure allows it to interact differently with biological membranes and molecular targets compared to other similar compounds .
Properties
IUPAC Name |
2-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H60O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h10,20-22,24-33,36-39H,7-9,11-19H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJICTMALKLTFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H60O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861981 | |
Record name | Stigmast-5-en-3-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | beta-Sitosterol 3-O-beta-D-galactopyranoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033949 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
474-58-8, 55057-29-9 | |
Record name | Daucosterol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165962 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | beta-Sitosterol 3-O-beta-D-galactopyranoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033949 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
275 - 277 °C | |
Record name | beta-Sitosterol 3-O-beta-D-galactopyranoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033949 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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